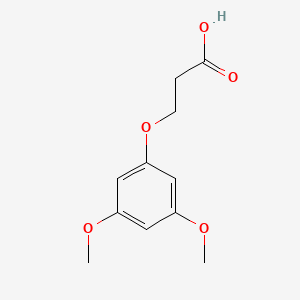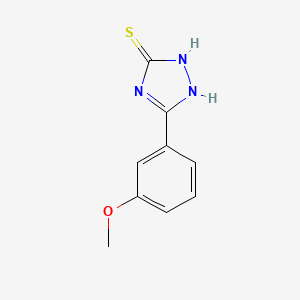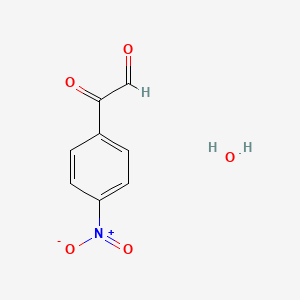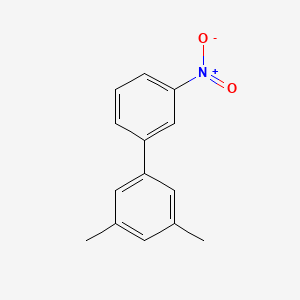
1,3-Dimethyl-5-(3-nitrophenyl)benzene
Vue d'ensemble
Description
1,3-Dimethyl-5-(3-nitrophenyl)benzene is an organic compound with the molecular formula C14H13NO2. It is also known by its IUPAC name, 3,5-dimethyl-3’-nitro-1,1’-biphenyl. This compound is characterized by the presence of two methyl groups and a nitro group attached to a biphenyl structure. It is used in various chemical research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-(3-nitrophenyl)benzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-dimethylbenzene (m-xylene) followed by a Suzuki-Miyaura coupling reaction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group onto the benzene ring .
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a boronic acid and a halide. In this case, the nitro-substituted benzene derivative is coupled with a boronic acid derivative of 1,3-dimethylbenzene under mild conditions using a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and coupling reactions are optimized for scalability, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-(3-nitrophenyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2), iron powder (Fe) in acidic conditions
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, Friedel-Crafts catalysts (e.g., aluminum chloride)
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Amino derivatives
Substitution: Halogenated, alkylated, or other substituted derivatives
Applications De Recherche Scientifique
1,3-Dimethyl-5-(3-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-(3-nitrophenyl)benzene depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity or function. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-5-nitrobenzene: Similar structure but lacks the biphenyl component.
3,5-Dimethyl-4-nitrophenylbenzene: Similar structure with different positions of the nitro group.
1,3-Dimethyl-2-(3-nitrophenyl)benzene: Similar structure with different positions of the nitro group.
Uniqueness
1,3-Dimethyl-5-(3-nitrophenyl)benzene is unique due to the specific positioning of the nitro group on the biphenyl structure. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
1,3-dimethyl-5-(3-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(9-12)15(16)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEMEDRKYFYIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477765 | |
| Record name | 1,3-Dimethyl-5-(3-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337973-04-3 | |
| Record name | 1,3-Dimethyl-5-(3-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


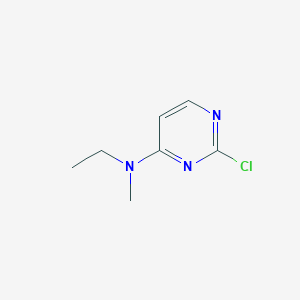
![2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1610624.png)
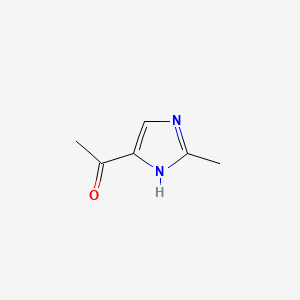
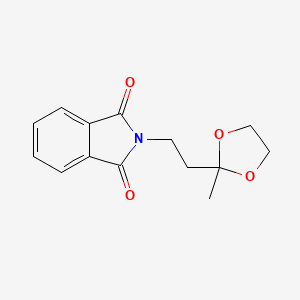
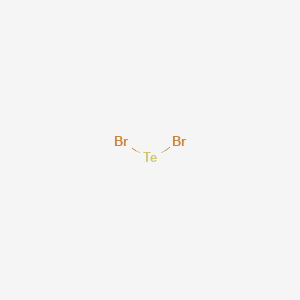


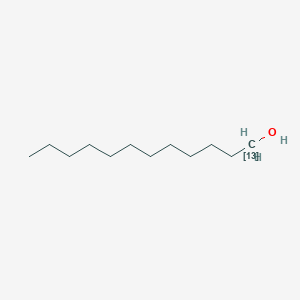
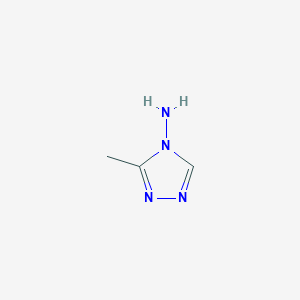
![4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1610636.png)
